![molecular formula C14H18O3 B13863456 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and an oxan-2-yloxy group
Preparation Methods
The synthesis of 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-hydroxyacetophenone with tetrahydropyran in the presence of an acid catalyst to form the oxan-2-yloxy derivative. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone can be compared with similar compounds such as:
{2-[(oxan-2-yloxy)methyl]phenyl}methanol: This compound has a similar oxan-2-yloxy group but differs in the functional groups attached to the phenyl ring.
1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one: This compound has an oxiran-2-yl group instead of an oxan-2-yloxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-methyl-4-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-10-9-12(6-7-13(10)11(2)15)17-14-5-3-4-8-16-14/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
NEMJYOQATSQALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCCO2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



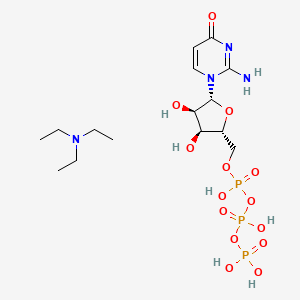

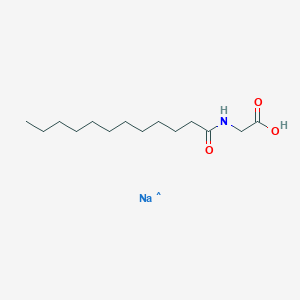
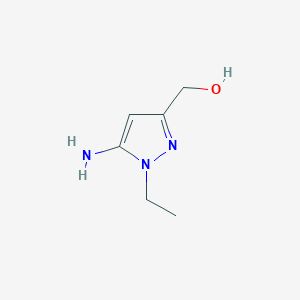
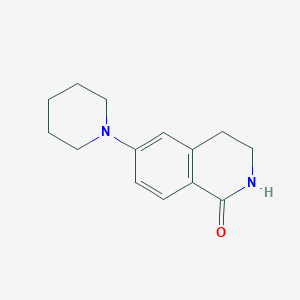
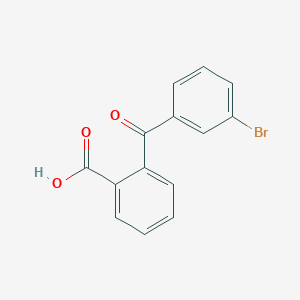
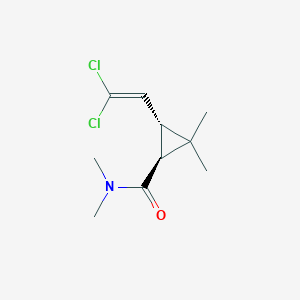
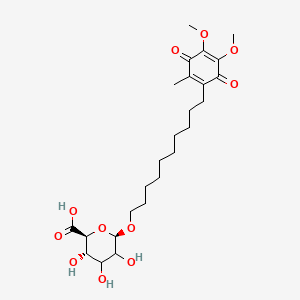

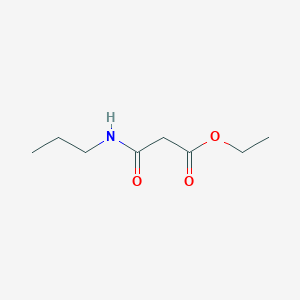
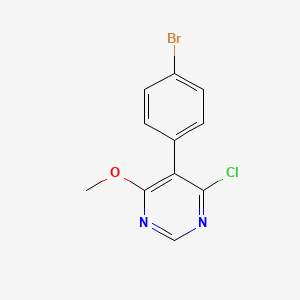
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)

